molecular formula C12H19NO B2360936 N-[1-(adamantan-1-yl)ethylidene]hydroxylamine CAS No. 78679-71-7

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine

Cat. No. B2360936
CAS RN: 78679-71-7
M. Wt: 193.29
InChI Key: NOWUKHMRBUCWRA-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(adamantan-1-yl)ethylidene]hydroxylamine” is a chemical compound that contains a total of 35 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 oxime (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “N-[1-(adamantan-1-yl)ethylidene]hydroxylamine” includes 1 oxime (aliphatic) and 1 hydroxyl group. It also contains 4 six-membered rings and 3 eight-membered rings .

Scientific Research Applications

Anti-Dengue Virus Activity

This compound has been utilized in the synthesis of derivatives for anti-dengue virus activity. Specifically, it has been incorporated into molecules designed to inhibit the dengue virus (DENV), which is a significant public health concern in tropical and subtropical regions . The compound’s derivatives have shown promising results in inhibiting DENV serotype 2, suggesting potential as a therapeutic agent.

Synthesis of Conformationally Restricted Peptidomimetics

The adamantane moiety of the compound serves as a starting material for the synthesis of polyfunctional derivatives. These derivatives are valuable in creating conformationally restricted peptidomimetics, which are compounds that mimic the structure of peptides and can modulate biological processes .

Antifungal Applications

Derivatives of this compound have been explored for their antifungal properties. The unique structure of the adamantane-based hydroxylamines provides a framework for developing novel antifungal agents, which could be beneficial in treating fungal infections .

Catalysis

“N-[1-(adamantan-1-yl)ethylidene]hydroxylamine” can be used in catalytic processes due to its chemical structure. It may act as a catalyst in organic reactions, potentially improving reaction efficiency and selectivity.

Organic Synthesis

In organic chemistry, this compound is valuable for its role in the synthesis of various organic molecules. Its reactivity and stability make it a suitable candidate for complex organic synthesis pathways.

Medicinal Chemistry

The compound’s structural features make it a versatile tool in medicinal chemistry. It can be used to create molecules with potential therapeutic effects, such as antiviral, antibacterial, or antifungal activities.

Drug Design and Development

The adamantane core of the compound provides a scaffold for drug design, allowing for the development of new drugs with enhanced pharmacological properties. Its use in drug design is crucial for creating more effective and targeted medications .

Neuroprotective Agents

Research suggests that adamantane derivatives can serve as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from damage .

properties

IUPAC Name

(NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWUKHMRBUCWRA-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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